
二叔丁基(异丙基)膦
描述
Di-tert-butyl(isopropyl)phosphine is a type of phosphine ligand . It is used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .
Synthesis Analysis
The synthesis of Di-tert-butyl(isopropyl)phosphine involves the reaction of the phosphine with hydrochloric acid and toluene. The mixture is stirred, and the aqueous layer and the toluene layer are separated off. The toluene layer is then determined by gas chromatography, yielding di-t-butylphosphine in 25% yield .Molecular Structure Analysis
The molecular formula of Di-tert-butyl(isopropyl)phosphine is C11H25P . It has an average mass of 188.290 Da and a mono-isotopic mass of 188.169388 Da .Chemical Reactions Analysis
Tertiary phosphines, including Di-tert-butyl(isopropyl)phosphine, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions . They are used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .Physical And Chemical Properties Analysis
Di-tert-butyl(isopropyl)phosphine has a boiling point of 213.8±9.0 °C at 760 mmHg and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.2±3.0 kJ/mol and a flash point of 84.4±25.0 °C .科学研究应用
发光材料
二叔丁基(异丙基)膦已用于发光材料的合成。例如,它被用于生产一系列发光1,3-苯并氧杂磷杂苯,其表现出比其体积较小的对应物更大的空气稳定性。此应用突出了其在开发用于各种技术应用的新型发光化合物方面的潜力(Wu、Deligonal 和 Protasiewicz,2013)。
化学中的 C-H 活化
在另一项研究中,包括二叔丁基(异丙基)膦在内的庞大膦配体被用于活化苯中的 C-H 键,形成环金属化产物。此研究对有机金属化学和催化的领域具有影响,证明了二叔丁基(异丙基)膦在促进复杂的化学转化中的效用(Grice、Kaminsky 和 Goldberg,2011)。
芳基溴化物和氯化物的胺化
该化合物在芳基溴化物和氯化物的胺化中也同样有效。特别是,在温和条件下,它为 Hartwig-Buchwald 胺化提供了与其他膦相当或更好的活性催化剂,强调了其在催化过程中的作用(Hill 等人,2006)。
氢夺取研究
二叔丁基(异丙基)膦参与了硫酚氢夺取的研究,提供了对此类反应动力学的见解。这些发现对于理解化学反应机理的基本方面具有重要意义(Franz、Bushaw 和 Alnajjar,1989)。
催化和有机合成
此外,二叔丁基(异丙基)膦是光学活性膦合成的组成部分,并将其应用于铑催化的不对称氢化反应中。此类研究在不对称合成领域至关重要,这对生产手性化合物非常重要(Imamoto、Oohara 和 Takahashi,2004)。
作用机制
Target of Action
Di-tert-butyl(isopropyl)phosphine, also known as DI-T-BUTYL(I-PROPYL)PHOSPHINE, is a type of phosphine ligand . Phosphine ligands are molecules that can bind to a central metal atom to form a coordination complex . They play a key role in stabilizing and activating the central metal atom .
Mode of Action
The compound interacts with its targets, primarily metal atoms, through the phosphorus atom . It forms a coordination complex with the metal atom, which can then participate in various chemical reactions . The bulky nature of the di-tert-butyl(isopropyl)phosphine molecule can influence the steric environment around the metal atom, affecting the reactivity of the complex .
Biochemical Pathways
Di-tert-butyl(isopropyl)phosphine is used in cross-coupling reactions . These reactions are a type of chemical reaction where two fragments are joined together with the aid of a metal catalyst . The compound can be used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .
Pharmacokinetics
As a phosphine ligand, its bioavailability and distribution within a system would largely depend on the properties of the coordination complex it forms .
Result of Action
The primary result of di-tert-butyl(isopropyl)phosphine’s action is the formation of new chemical bonds through cross-coupling reactions . This can lead to the synthesis of a variety of complex organic compounds .
Action Environment
The action of di-tert-butyl(isopropyl)phosphine can be influenced by various environmental factors. For instance, it is air-sensitive, indicating that it may react with oxygen or moisture in the air . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture .
安全和危害
未来方向
The use of tertiary phosphines, including Di-tert-butyl(isopropyl)phosphine, in radical generation and reactions is a relatively less explored area . Future research could focus on exploring these applications further, potentially leading to the development of novel catalytic activation modes and functional molecules for applications in various fields .
属性
IUPAC Name |
ditert-butyl(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25P/c1-9(2)12(10(3,4)5)11(6,7)8/h9H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTCJLPZCUKMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947895 | |
| Record name | Di-tert-butyl(propan-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25032-49-9 | |
| Record name | Di-tert-butyl(propan-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

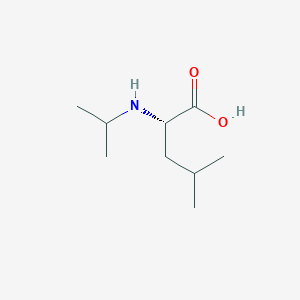
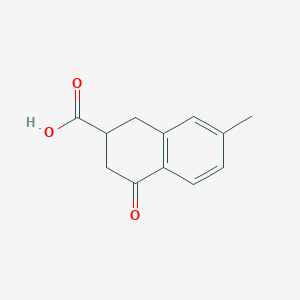
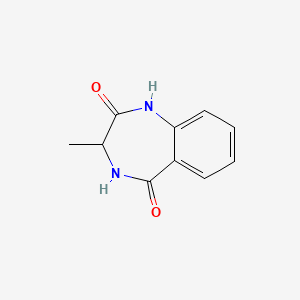
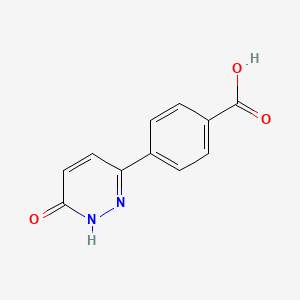
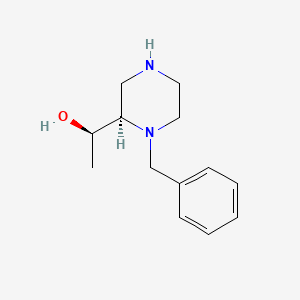
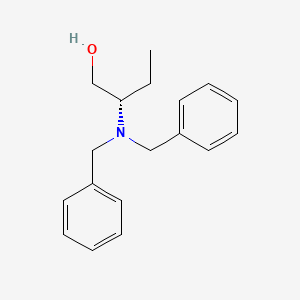
![4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate](/img/structure/B3119320.png)
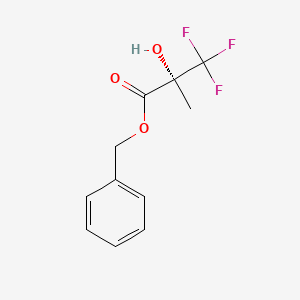
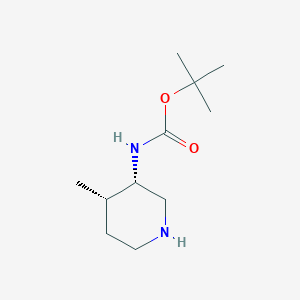


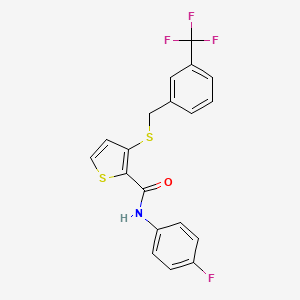

![N-[4-(morpholin-4-yl)phenyl]pentanamide](/img/structure/B3119371.png)